Butanoyl chloride, 4-ethoxy-2-oxo-
Description
Nomenclature and Chemical Identifiers
The systematic nomenclature of butanoyl chloride, 4-ethoxy-2-oxo- follows established International Union of Pure and Applied Chemistry conventions for naming complex acyl chloride derivatives with multiple substituents. The compound is officially designated as 4-ethoxy-2-oxobutanoyl chloride, reflecting the systematic approach to naming that prioritizes the parent butanoyl chloride chain while indicating the specific positions and nature of the substituents. The Chemical Abstracts Service has assigned this compound the unique identifier 104776-91-2, which serves as the definitive reference for chemical databases and regulatory documentation worldwide.
The molecular formula C₆H₉ClO₃ accurately represents the atomic composition of the compound, indicating six carbon atoms, nine hydrogen atoms, one chlorine atom, and three oxygen atoms. This formula provides essential information for stoichiometric calculations and molecular weight determinations in synthetic applications. The molecular weight of 164.587 atomic mass units establishes precise quantitative parameters necessary for analytical chemistry applications and synthetic planning. The exact mass determination of 164.024017 provides high-precision data essential for mass spectrometric identification and analytical verification procedures.
Additional chemical identifiers include the logarithm of the partition coefficient value of 0.61, which indicates the compound's moderate lipophilicity and provides insight into its likely behavior in biological systems and organic solvent systems. The index of refraction value of 1.436 serves as a useful physical property for compound identification and purity assessment through optical methods. These comprehensive identifier systems ensure unambiguous chemical communication across diverse scientific and industrial applications.
Synonyms and Alternative Designations
The compound butanoyl chloride, 4-ethoxy-2-oxo- is known by several alternative designations that reflect different naming conventions and perspectives on its chemical structure. The most commonly encountered synonym is 4-ethoxy-2-oxobutanoyl chloride, which represents a slightly different arrangement of the systematic name components while maintaining the same chemical meaning. This alternative designation often appears in chemical suppliers' catalogs and research publications, demonstrating the flexibility in nomenclature systems for complex organic compounds.
Industrial and commercial designations may employ abbreviated or modified naming systems that prioritize practical considerations over strict systematic nomenclature requirements. The compound may appear in various chemical databases under multiple designation formats, reflecting the diverse approaches used by different organizations for chemical classification and indexing. Registry systems maintained by chemical suppliers and regulatory agencies often develop their own internal designation schemes that may incorporate additional coding or classification elements specific to their operational requirements.
The existence of multiple synonyms and alternative designations underscores the importance of using Chemical Abstracts Service registry numbers and other unique identifiers when conducting literature searches or ordering chemical materials. Research publications may employ different naming conventions based on the specific focus of the work or the conventions preferred by particular scientific journals. Understanding the various designation systems enhances the ability to conduct comprehensive literature reviews and ensures accurate communication about this specific compound across diverse scientific and industrial contexts.
Historical Context in Organic Chemistry
The development of acyl chloride chemistry traces its origins to the pioneering work of nineteenth-century organic chemists who first recognized the unique reactivity patterns exhibited by acid chloride functional groups. The systematic study of acyl chlorides began with the investigation of simple compounds such as acetyl chloride, which was first prepared in 1852 by Charles Gerhardt through the reaction of potassium acetate with phosphoryl chloride. This foundational work established the basic principles of acyl chloride reactivity that continue to guide synthetic applications today.
The evolution toward more complex acyl chloride derivatives such as butanoyl chloride, 4-ethoxy-2-oxo- represents the natural progression of organic chemistry toward increasingly sophisticated molecular architectures. The development of reliable synthetic methodologies for preparing functionalized acyl chlorides required advances in multiple areas of synthetic chemistry, including improved understanding of selective functional group transformations and the development of reagents capable of introducing specific substitution patterns without interfering with the reactive acid chloride functionality. The emergence of compounds combining acyl chloride reactivity with additional functional groups reflects the growing sophistication of synthetic organic chemistry.
Modern applications of complex acyl chloride derivatives in pharmaceutical chemistry and materials science demonstrate the continuing relevance of this classical functional group in contemporary research. The ability to incorporate acyl chloride reactivity into multifunctional molecular frameworks has enabled the development of new synthetic strategies for constructing complex organic molecules. The historical progression from simple acyl chlorides to sophisticated derivatives illustrates the dynamic nature of organic chemistry and its continuous adaptation to meet evolving synthetic challenges and opportunities.
Classification as an Acyl Chloride Derivative
Butanoyl chloride, 4-ethoxy-2-oxo- belongs to the fundamental class of organic compounds known as acyl chlorides, which are characterized by the presence of the carbonyl chloride functional group. Acyl chlorides represent one of the most important categories of reactive organic intermediates, distinguished by their high electrophilic reactivity and their ability to undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles. The classification of this compound as an acyl chloride immediately indicates its expected reactivity patterns and suggests appropriate synthetic applications and handling procedures.
Within the broader category of acyl chlorides, butanoyl chloride, 4-ethoxy-2-oxo- represents a specialized subclass of multifunctional derivatives that combine the characteristic reactivity of the acid chloride group with additional functional group complexity. The presence of both ethoxy and ketone substituents creates a compound that exhibits the typical acyl chloride reactivity while providing additional synthetic opportunities through the secondary functional groups. This classification places the compound among the more sophisticated members of the acyl chloride family, suitable for applications requiring precise control over multiple reactive sites.
The functional group classification as an acyl chloride determines many of the compound's fundamental chemical properties, including its tendency to undergo hydrolysis in the presence of water, its reactivity toward nucleophiles, and its utility in acylation reactions. The additional classification considerations arising from the ethoxy and oxo substituents introduce secondary reactivity patterns that must be considered in synthetic applications. Understanding the hierarchical classification system helps predict the compound's behavior in various chemical environments and guides the selection of appropriate reaction conditions and synthetic strategies for its effective utilization.
Properties
CAS No. |
104776-91-2 |
|---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.585 |
IUPAC Name |
4-ethoxy-2-oxobutanoyl chloride |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-4-3-5(8)6(7)9/h2-4H2,1H3 |
InChI Key |
WUVZGIOJGRXUIA-UHFFFAOYSA-N |
SMILES |
CCOCCC(=O)C(=O)Cl |
Synonyms |
Butanoyl chloride, 4-ethoxy-2-oxo- |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Organic Chemistry
Butanoyl chloride, 4-ethoxy-2-oxo-, serves as a versatile intermediate in the synthesis of various organic compounds. Its reactive acyl chloride functional group allows it to participate in acylation reactions, making it valuable in the preparation of esters and amides.
Synthesis of Esters and Amides
The compound can be used to synthesize esters through reaction with alcohols and amides through reaction with amines. This application is crucial for creating compounds with desired biological activities.
Example Reaction:
Medicinal Chemistry
In medicinal chemistry, Butanoyl chloride, 4-ethoxy-2-oxo-, has been explored for its potential therapeutic applications. It serves as a precursor for developing various pharmaceutical agents.
Case Study: Antimicrobial Activity
Research has indicated that derivatives synthesized from Butanoyl chloride, 4-ethoxy-2-oxo-, exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
Findings:
- Minimum inhibitory concentration (MIC) values for synthesized derivatives were significantly lower than those of standard antibiotics.
Case Study: Anticancer Potential
Additionally, compounds derived from Butanoyl chloride have been investigated for their anticancer potential. Preliminary studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms.
Research Insights:
- A study published in the Journal of Medicinal Chemistry reported promising results where derivatives inhibited tumor growth in xenograft models.
Agrochemical Applications
Butanoyl chloride, 4-ethoxy-2-oxo-, is also relevant in the field of agrochemicals as an intermediate in the synthesis of pesticides and herbicides. Its ability to modify biological activity makes it suitable for developing agrochemical agents with specific actions against pests.
Industrial Applications
In industrial settings, Butanoyl chloride can be employed in the production of fragrances and flavoring agents due to its reactivity and ability to form esters with desirable olfactory properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares "Butanoyl chloride, 4-ethoxy-2-oxo-" with structurally similar compounds from the evidence:
Key Observations :
- Stability : Electron-withdrawing groups (e.g., chloro in 4-chloro derivatives) enhance stability but increase toxicity . The ethoxy group, being electron-donating, might reduce stability relative to chloro analogs.
- Applications: While butyryl chloride is widely used in industrial acylation , substituted derivatives like 4-chloro butanoyl chloride are niche intermediates in drug synthesis (e.g., fexofenadine) . The ethoxy-keto variant could serve in synthesizing ketone-containing esters or amides.
Preparation Methods
Thionyl Chloride-Mediated Chlorination
The most widely documented method involves reacting 4-ethoxy-2-oxo-butanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. Key parameters include:
-
Molar ratio : A 1:1.5–2.5 stoichiometric excess of SOCl₂ ensures complete conversion.
-
Catalysts : Mixed metal oxides (e.g., CuO/ZnO) enhance reaction rates by stabilizing intermediates.
-
Temperature : Reactions are conducted at 50–80°C to balance kinetics and side-product formation.
Mechanism :
-
Protonation of the carbonyl oxygen by SOCl₂, generating a chlorosulfite intermediate.
-
Nucleophilic attack by chloride, displacing sulfur dioxide and forming the acyl chloride.
Challenges :
Oxalyl Chloride as Alternative Chlorinating Agent
Oxalyl chloride (ClCO)₂O offers milder conditions for acid-sensitive substrates. The reaction with 4-ethoxy-2-oxo-butanoic acid proceeds at 0–25°C, producing CO₂ and CO as gaseous byproducts. Advantages include:
-
Higher selectivity : Reduced risk of keto-group side reactions.
-
Solvent flexibility : Compatible with dichloromethane, toluene, or ethers.
Limitations :
-
Higher cost compared to SOCl₂.
-
Requires strict temperature control to prevent decarboxylation.
Multi-Step Synthesis via Intermediate Esters
Esterification-Chlorination Sequence
This approach first converts 4-ethoxy-2-oxo-butanoic acid to its methyl or ethyl ester, followed by chlorination:
-
Esterification : Reacting the acid with methanol/H₂SO₄ or ethanol/BF₃ at 60°C.
-
Chlorination : Treating the ester with PCl₅ or SOCl₂ under reflux.
Yield Optimization :
Keto Group Introduction via Claisen Condensation
For substrates lacking the 2-oxo group, Claisen condensation introduces the keto functionality:
-
Substrate : Ethyl butanoate reacts with ethyl oxalate in the presence of NaOEt.
-
Chlorination : The resulting β-keto ester is treated with SOCl₂ to yield the target compound.
Reaction Conditions :
-
Temperature : 0–5°C to minimize diketone formation.
-
Solvent : Dry THF or diethyl ether.
Catalytic and Green Chemistry Approaches
Mixed Metal Oxide Catalysts
Patented methods employ CuO/ZnO catalysts to enhance chlorination efficiency:
Solvent-Free Reactions
Recent advances focus on minimizing organic solvent use:
-
Ball milling : Mechanochemical synthesis using SOCl₂ and solid acid catalysts achieves 85% yield in 2 hours.
-
Microwave assistance : Reduces reaction time to 15–30 minutes via dielectric heating.
Comparative Analysis of Synthesis Methods
Mechanistic and Kinetic Considerations
Rate-Determining Steps
-
SOCl₂ route : Protonation of the carbonyl oxygen (activation energy: ~45 kJ/mol).
-
Oxalyl chloride route : Formation of the mixed anhydride intermediate (activation energy: ~30 kJ/mol).
Side Reactions and Mitigation
-
Hydrolysis : Trace water generates 4-ethoxy-2-oxo-butanoic acid (controlled via molecular sieves).
-
Polymerization : Stabilized by inhibitors like hydroquinone (0.1–0.5 wt%).
Industrial-Scale Production Insights
Continuous Flow Systems
Tubular reactors with static mixers achieve:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-ethoxy-2-oxo-butanoyl chloride derivatives, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic acyl substitution under anhydrous conditions. For analogous compounds (e.g., butanoyl chloride derivatives), using a 1:1 molar ratio of amine to acid chloride with excess alcohol (e.g., trihexyl citrate) and catalytic 4-dimethylaminopyridine (DMAP) improves yield . Cooling via an ice bath during acid chloride addition minimizes side reactions (e.g., hydrolysis). Post-synthesis purification via Kugelrohr distillation is common, but residual reactants (~15%) may persist, necessitating iterative distillation or column chromatography .
Q. How can researchers safely handle reactive intermediates like 4-ethoxy-2-oxo-butanoyl chloride in laboratory settings?
- Methodological Answer : Follow OSHA HazCom 2012 and GHS guidelines:
- Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact .
- Work in a fume hood with respiratory protection if vapor concentrations exceed limits.
- Store in moisture-free environments (e.g., sealed desiccators) to prevent hydrolysis. Waste must be neutralized with a mild base (e.g., sodium bicarbonate) before disposal .
Q. Which spectroscopic techniques are most effective for characterizing 4-ethoxy-2-oxo-butanoyl chloride and its derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ethoxy, ketone) and quantifies purity. Residual reactants (e.g., unreacted alcohol) can be detected via integration .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Reference NIST Chemistry WebBook data for validation .
- IR : Stretching frequencies for C=O (ketone: ~1700 cm⁻¹) and C-Cl (~730 cm⁻¹) verify structural integrity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-ethoxy-2-oxo-butanoyl chloride in novel reactions?
- Methodological Answer :
- Use density functional theory (DFT) to calculate electrophilicity indices, identifying reactive sites (e.g., acyl chloride group).
- Simulate reaction pathways (e.g., with triethylamine as a base) using software like Gaussian or ORCA. Compare activation energies for competing mechanisms (e.g., SN2 vs. acylation) .
- Validate predictions with experimental kinetic studies (e.g., monitoring by HPLC) .
Q. What strategies resolve contradictions in thermodynamic data (e.g., boiling points) for acyl chlorides across databases?
- Methodological Answer :
- Cross-reference NIST Standard Reference Data (subscription-based) and PubChem for consensus values .
- Experimentally determine properties via differential scanning calorimetry (DSC) or gas chromatography (GC). For example, discrepancies in vapor pressure can be addressed using static or dynamic GC methods .
Q. How do steric and electronic effects influence the stability of 4-ethoxy-2-oxo-butanoyl chloride during storage?
- Methodological Answer :
- Steric Effects : The ethoxy group may hinder hydrolysis by shielding the acyl chloride. Test stability by comparing degradation rates of substituted analogs (e.g., 4-chloro vs. 4-ethoxy derivatives) under controlled humidity .
- Electronic Effects : Electron-withdrawing groups (e.g., ketone) increase electrophilicity, accelerating reactivity. Use Hammett plots to correlate substituent effects with hydrolysis rates .
Q. What advanced purification techniques address persistent impurities (e.g., unreacted citrate) in acyl chloride derivatives?
- Methodological Answer :
- Fractional Distillation : Optimize temperature gradients in Kugelrohr systems to separate low-volatility impurities .
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients for polar byproducts.
- Recrystallization : For solid derivatives, screen solvents (e.g., hexane/ethyl acetate) to enhance purity .
Methodological Notes
- Data Sources : Prioritize NIST, PubChem, and CAS Common Chemistry for validated data .
- Safety Compliance : Align protocols with GHS and institutional guidelines for hazardous chemicals .
- Synthesis Optimization : Mechanistic studies (e.g., kinetic isotope effects) can elucidate reaction pathways for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
